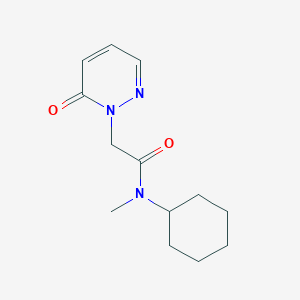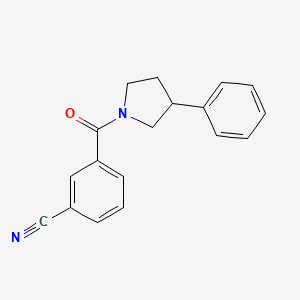![molecular formula C14H15F2N3O B6582014 N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1211396-62-1](/img/structure/B6582014.png)
N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide (DFPPC) is a small molecule that has been used in a variety of scientific research applications. It is a pyrazole-based compound with a difluorophenylmethyl group, an ethyl group, and a methyl group. DFPPC has been studied extensively in the fields of biochemistry, physiology, and pharmacology due to its potential to modulate various biological processes.
Aplicaciones Científicas De Investigación
N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been studied extensively in the fields of biochemistry, physiology, and pharmacology. It has been used in a variety of research applications including the study of protein-protein interactions, enzyme inhibition, and drug delivery. This compound has also been used to study the effects of various compounds on cell signaling pathways, gene expression, and other biological processes.
Mecanismo De Acción
The exact mechanism of action of N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed that this compound binds to certain proteins and enzymes, altering their activity and affecting their interactions with other molecules. This can lead to changes in cell signaling pathways and gene expression.
Biochemical and Physiological Effects
This compound has been shown to affect a variety of biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2, which is involved in the production of prostaglandins. It has also been shown to inhibit the activity of certain proteins, including the tumor necrosis factor-α receptor. In addition, this compound has been shown to affect the expression of certain genes, including those involved in cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in laboratory experiments is its high selectivity and specificity. It has been shown to bind to certain proteins and enzymes with high affinity, allowing for the study of their activity and interactions. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound is not very stable, which can lead to degradation over time.
Direcciones Futuras
The potential applications of N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide are vast and varied. It could be used to study the effects of various compounds on cell signaling pathways and gene expression. It could also be used to develop new drugs or drug delivery systems. Additionally, this compound could be used to study the effects of certain drugs on protein-protein interactions and enzyme inhibition. Finally, this compound could be used to develop new methods for protein and enzyme purification.
Métodos De Síntesis
N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can be synthesized in a few different ways, including the following:
1. The direct reaction between 2,4-difluorobenzaldehyde and ethyl 3-methylpyrazole-5-carboxylate.
2. The reaction between ethyl 3-methylpyrazole-5-carboxylate and 2,4-difluorophenylmagnesium bromide, followed by the addition of methyl iodide.
3. The reaction between 2,4-difluorophenylmagnesium bromide and ethyl 3-methylpyrazole-5-carboxylate, followed by the addition of methyl iodide.
Propiedades
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-ethyl-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-3-19-13(6-9(2)18-19)14(20)17-8-10-4-5-11(15)7-12(10)16/h4-7H,3,8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEUAKALXDJSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2-methoxypyridine](/img/structure/B6581938.png)
![1-(2,5-dimethylfuran-3-carbonyl)-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6581951.png)

![2-methyl-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide](/img/structure/B6581976.png)
![1-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B6581985.png)
![1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B6581992.png)

![4-phenyl-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}oxane-4-carboxamide](/img/structure/B6582016.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B6582024.png)
![2-(naphthalen-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B6582031.png)

![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B6582044.png)
![N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B6582054.png)
![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6582059.png)